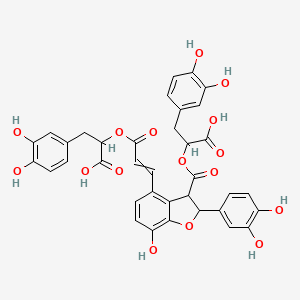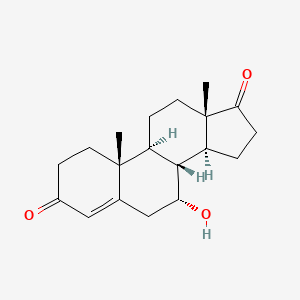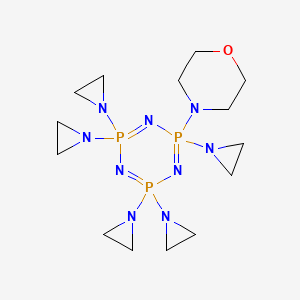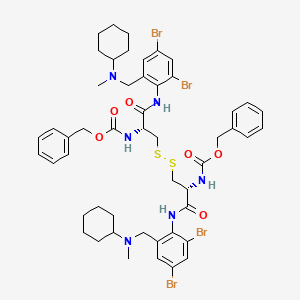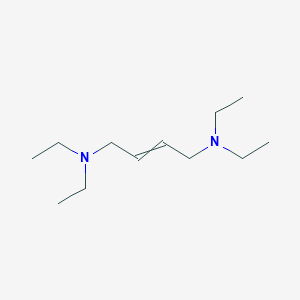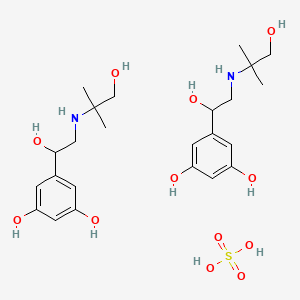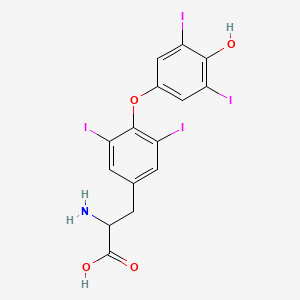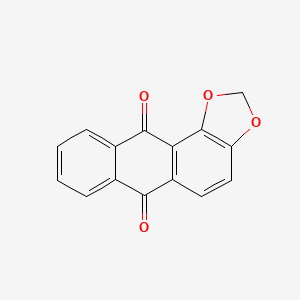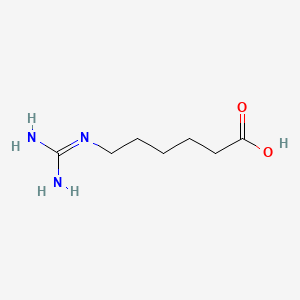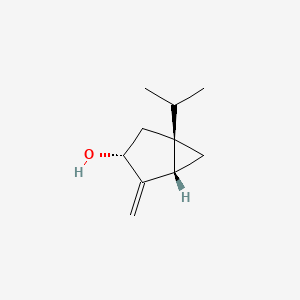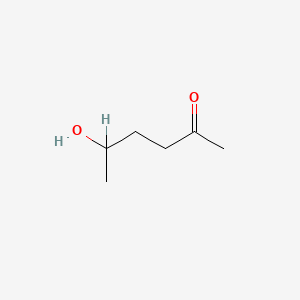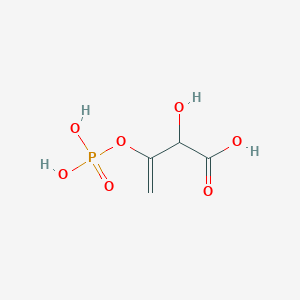
2-Hydroxy-3-phosphonooxybut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-phosphonooxybut-3-enoic acid is a carboxyalkyl phosphate.
Aplicaciones Científicas De Investigación
1. Asymmetric Hydrogenation and Synthesis of ACE Inhibitors
A study by Zhu, Meng, Fan, Xie, and Zhang (2010) reported the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to yield 2-hydroxy-4-arylbutanoic acids. This process is significant for synthesizing a common intermediate for ACE inhibitors (Zhu et al., 2010).
2. Enantioselective Hydrophosphonylation of Aldehydes
Suyama, Sakai, Matsumoto, Saito, and Katsuki (2010) described the highly enantioselective hydrophosphonylation of aldehydes with phosphonates. This method is crucial for synthesizing enantioenriched α-hydroxy phosphonates, which have wide biological applications (Suyama et al., 2010).
3. Synthesis and Applications of Phosphonic Acids
A review by Sevrain, Berchel, Couthon, and Jaffrès (2017) highlighted the diverse applications of phosphonic acids in fields like chemistry, biology, and physics. They covered methods for synthesizing phosphonic acids, including those derived from dialkyl phosphonate (Sevrain et al., 2017).
4. Metal-ion Binding Properties of Nucleotide Analogues
Blindauer, Sigel, Operschall, Holý, and Sigel (2017) studied the metal-ion binding properties of the acyclic nucleoside phosphonate HPMPC, which is clinically used in antiviral therapy. Their research is significant for understanding the in vivo interactions of nucleotides and their analogues (Blindauer et al., 2017).
5. Geranylgeranyl Transferase Inhibition
McKenna, Kashemirov, Błażewska, Mallard-Favier, Stewart, Rojas, Lundy, Ebetino, Baron, Dunford, Kirsten, Seabra, Bala, Marma, Rogers, and Coxon (2010) explored the synthesis of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, a potent new geranylgeranyl transferase inhibitor. This research is relevant for developing drugs to treat conditions like osteoporosis (McKenna et al., 2010).
Propiedades
Nombre del producto |
2-Hydroxy-3-phosphonooxybut-3-enoic acid |
|---|---|
Fórmula molecular |
C4H7O7P |
Peso molecular |
198.07 g/mol |
Nombre IUPAC |
2-hydroxy-3-phosphonooxybut-3-enoic acid |
InChI |
InChI=1S/C4H7O7P/c1-2(3(5)4(6)7)11-12(8,9)10/h3,5H,1H2,(H,6,7)(H2,8,9,10) |
Clave InChI |
FPQJGWWGSNGINK-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(C(=O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



